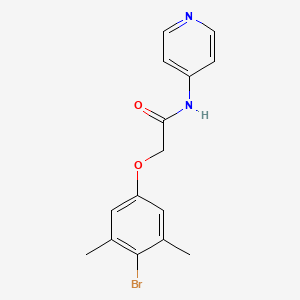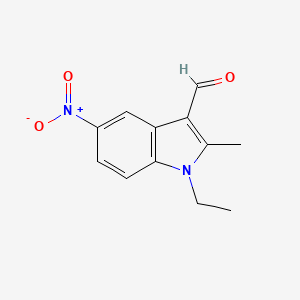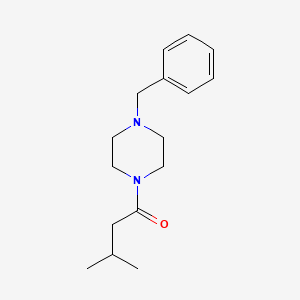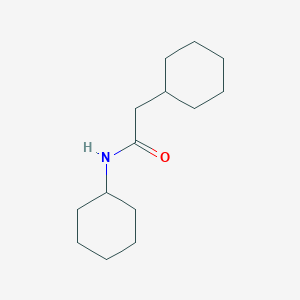![molecular formula C19H19N3O3S B5783560 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide (known as NSC 743380) is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
NSC 743380 has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that NSC 743380 exhibits potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
Another potential application for NSC 743380 is in the treatment of inflammatory diseases. Research has shown that NSC 743380 can inhibit the production of pro-inflammatory cytokines, suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action for NSC 743380 is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
NSC 743380 has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NSC 743380 for lab experiments is that it exhibits potent anti-tumor activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation is that it may have off-target effects, meaning that it could potentially affect other cellular processes in addition to its intended target.
Zukünftige Richtungen
There are several future directions for research on NSC 743380. One area of interest is in further exploring its potential as a cancer therapy. This could involve investigating its efficacy in combination with other anti-cancer agents, as well as studying its effects on different types of cancer.
Another future direction for research is in understanding the mechanism of action of NSC 743380 in more detail. This could involve identifying its specific targets within cells and studying its effects on different signaling pathways.
Overall, NSC 743380 is a promising chemical compound with potential applications in cancer and inflammatory disease therapy. Further research is needed to fully understand its mechanism of action and to explore its potential in different scientific research applications.
Synthesemethoden
NSC 743380 can be synthesized using a multi-step process involving the reaction of 4-aminobenzenesulfonamide with mesityl oxide, followed by the addition of acrylonitrile and a base catalyst. The resulting product is then purified using column chromatography to obtain NSC 743380 in high purity.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-sulfamoylphenyl)-3-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-8-13(2)18(14(3)9-12)10-15(11-20)19(23)22-16-4-6-17(7-5-16)26(21,24)25/h4-10H,1-3H3,(H,22,23)(H2,21,24,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGUABGIDFVHEA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
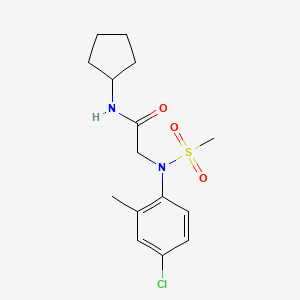
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
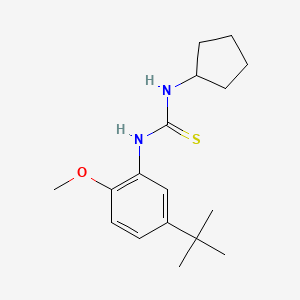

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
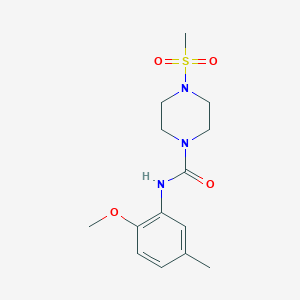
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

